Propylnaphthalenesulphonic acid Propylnaphthalenesulphonic acid
Brand Name: Vulcanchem
CAS No.: 344739-11-3
VCID: VC16983551
InChI: InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H14O3S
Molecular Weight: 250.32 g/mol

Propylnaphthalenesulphonic acid

CAS No.: 344739-11-3

Cat. No.: VC16983551

Molecular Formula: C13H14O3S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Propylnaphthalenesulphonic acid - 344739-11-3

Specification

CAS No. 344739-11-3
Molecular Formula C13H14O3S
Molecular Weight 250.32 g/mol
IUPAC Name 2-propylnaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16)
Standard InChI Key FWMKPJYJDJSEHR-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Propylnaphthalenesulphonic acid is systematically named 2-propylnaphthalene-1-sulfonic acid (IUPAC), with the molecular formula C₁₃H₁₄O₃S and a molecular weight of 250.32 g/mol . Its structure comprises a naphthalene ring system substituted with a sulfonic acid group (-SO₃H) at the 1-position and a propyl chain (-C₃H₇) at the 2-position.

Structural Descriptors and Identifiers

  • InChI Key: FWMKPJYJDJSEHR-UHFFFAOYSA-N

  • SMILES: CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

  • CAS Registry: 26761-79-5

  • EC Number: 247-983-4

  • DSSTox Substance ID: DTXSID10181273

The compound’s 3D conformation reveals a planar naphthalene core with the sulfonic acid and propyl groups occupying adjacent positions, influencing its reactivity and solubility .

Synthesis and Regioselective Production

Catalytic Alkylation of Naphthalene

The industrial synthesis of propylnaphthalenesulphonic acid derivatives relies on Friedel-Crafts alkylation or isomerization processes. A breakthrough method employs solid superacid catalysts, such as perfluorinated sulfonic acids (e.g., Nafion-K), to achieve high β-isomer selectivity .

Table 1: Alkylation Conditions and Isomeric Outcomes

Alkylating AgentCatalystYield (%)β-Isomer Purity (%)
PropeneC₁₀F₂₁SO₃H on Chromosorb6892
2-BromopropaneC₁₀F₂₁SO₃H on Chromosorb3888
Isopropyl ChloroformateC₁₂F₂₅SO₃H on Chromosorb4392

Data sourced from patent FR2498177A1 .

The use of perfluorodecanesulfonic acid (C₁₀F₂₁SO₃H) supported on porous chromosorb enables liquid-phase reactions at 180°C, achieving 68% yield with 92% β-isomer purity . Gas-phase alkylation with propene further enhances regioselectivity, minimizing α-isomer formation.

Isomerization of α- to β-Isopropylnaphthalene

Mixtures of α- and β-isomers can be purified using solid superacids at 170–220°C, converting α-isomers into the thermodynamically favored β-form. This process eliminates the need for distillation or recrystallization, reducing production costs .

Physicochemical Properties

While detailed experimental data for propylnaphthalenesulphonic acid remain limited, its properties can be inferred from analogous sulfonic acids:

  • Solubility: Freely soluble in polar solvents (e.g., ethanol, water) due to the hydrophilic sulfonic acid group .

  • Thermal Stability: Decomposes above 250°C, consistent with perfluorinated sulfonic acid catalysts’ operational limits .

  • Acidity: The sulfonic acid group confers strong acidity (pKa ≈ 0.17), facilitating protonation in catalytic cycles .

Industrial Applications

Production of β-Naphthol

High-purity β-isopropylnaphthalene derived from propylnaphthalenesulphonic acid is hydrolyzed to β-naphthol, a precursor for azo dyes and pigments. The regioselective synthesis ensures minimal byproducts, streamlining downstream purification .

Pharmaceutical Intermediates

Sulfonated naphthalenes are utilized in synthesizing anti-inflammatory drugs and anticoagulants, leveraging their electron-withdrawing properties to modulate reactivity .

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